molecular formula C26H32ClN3O2 B11227820 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentanecarboxamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11227820
M. Wt: 454.0 g/mol
InChI Key: UOCVVEJWAIQKDQ-UHFFFAOYSA-N
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Description

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound with a molecular formula of C26H33N3O2Cl This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a cyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the cyclopentane carboxamide moiety. Common reagents used in these reactions include butanoyl chloride, piperazine, and chlorobenzene derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide may involve the use of large-scale reactors and automated systems to control reaction parameters. The process may also include purification steps, such as recrystallization or chromatography, to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C26H32ClN3O2

Molecular Weight

454.0 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C26H32ClN3O2/c1-2-8-24(31)30-17-15-29(16-18-30)23-12-11-21(19-22(23)27)28-25(32)26(13-6-7-14-26)20-9-4-3-5-10-20/h3-5,9-12,19H,2,6-8,13-18H2,1H3,(H,28,32)

InChI Key

UOCVVEJWAIQKDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4)Cl

Origin of Product

United States

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